2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-chloro-5-methylphenol with 3-piperidinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced functional groups (e.g., alcohols)
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic properties and drug development.
Biological Studies: Used in experiments to understand cellular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride: Similar structure but with a different position of the piperidinylmethyl group.
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether: Lacks the hydrochloride component.
Uniqueness
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is unique due to its specific molecular structure, which allows it to interact with particular proteins and enzymes in proteomics research. Its hydrochloride form enhances its solubility and stability, making it more suitable for various experimental conditions .
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFOLVSNVWOEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.